molecular formula C20H14N6O4 B11966525 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine CAS No. 130711-06-7

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine

Cat. No.: B11966525
CAS No.: 130711-06-7
M. Wt: 402.4 g/mol
InChI Key: GDENZHRSNFSAMZ-UHFFFAOYSA-N
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Description

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine is a nitro-substituted aromatic compound featuring a quinoxaline core fused with aminophenyl and nitrophenyl groups. Quinoxaline derivatives are known for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their electron-deficient aromatic systems, which facilitate π-π interactions and redox activity. This compound’s structure incorporates two nitro groups and two amino groups, creating a balance between electron-withdrawing and electron-donating substituents. Such a configuration may influence its solubility, stability, and reactivity in synthetic or biological contexts.

Properties

CAS No.

130711-06-7

Molecular Formula

C20H14N6O4

Molecular Weight

402.4 g/mol

IUPAC Name

4-[3-(4-amino-3-nitrophenyl)quinoxalin-2-yl]-2-nitroaniline

InChI

InChI=1S/C20H14N6O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H,21-22H2

InChI Key

GDENZHRSNFSAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)N)[N+](=O)[O-])C4=CC(=C(C=C4)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur efficiently.

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino and nitro groups.

Mechanism of Action

The mechanism of action of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine involves its interaction with specific molecular targets and pathways. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The compound may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can modulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Structure: Substituted quinoline with chloro and methoxy groups. Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF, yielding a solid with a melting point of 223–225°C . Key Differences:

  • Quinoline vs.
  • Substituents: The target compound lacks methoxy and chloro groups but includes additional nitro and amino groups, which may enhance polarity and hydrogen-bonding capacity.

4-Amino-3-nitrophenol Structure: A simpler nitro-aminophenol derivative. Properties: Melting point 151–153°C, commercially available (CAS RN 610-81-1) . Key Differences:

  • Lower molecular weight (154.12 g/mol vs. ~380–400 g/mol for the target compound) impacts solubility and thermal stability.

Propaquizafop Structure: Quinoxaline-based herbicide with a phenoxypropanoate side chain. Application: Agrochemical use due to herbicidal activity . Key Differences:

  • The target compound lacks the ester functionality and chlorine substitution, suggesting divergent biological or chemical applications.

Physicochemical Properties

  • Thermal Stability: Quinoxaline derivatives generally exhibit higher melting points than simple nitrophenols (e.g., 4-Amino-3-nitrophenol at 151–153°C vs. quinoline derivative 4k at 223–225°C) due to extended aromatic systems .
  • Solubility: Amino and nitro groups in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues like 4k.

Research Findings and Challenges

  • Synthetic Challenges :
    • Multi-step synthesis requiring precise control over nitro-group reduction and regioselective coupling. highlights the use of Pd catalysts for analogous systems, but yields and purity for the target compound remain undocumented.

Biological Activity

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine, with the chemical formula C20_{20}H14_{14}N6_6O4_4 and CAS number 130711-06-7, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The compound has shown promising results in various studies regarding its biological activity, particularly its anticancer properties. The following sections detail its effects on different cancer cell lines and the underlying mechanisms.

Anticancer Properties

  • Mechanism of Action :
    • The compound functions primarily through inhibition of key signaling pathways involved in tumor growth and proliferation. It has been noted for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .
    • In vitro studies have demonstrated that it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Cell Line Studies :
    • A study evaluated the compound against various cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT116), and prostate (PC-3) cancer cells. The results indicated significant cytotoxic effects with IC50_{50} values ranging from 0.33 µM to 1.48 µM, showing higher potency compared to standard chemotherapeutics like doxorubicin .
    • Selectivity assays revealed that the compound exhibited a high selectivity index, indicating minimal toxicity towards non-cancerous cells while effectively targeting malignant ones .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Prostate Cancer :
    • In a recent investigation, this compound was tested on PC-3 prostate cancer cells. The findings showed an IC50_{50} of 0.33 µM, indicating potent antiproliferative activity. The study also reported significant downregulation of VEGFR-2 expression post-treatment .
  • Breast Cancer Research :
    • Another study focused on MCF-7 breast cancer cells, where the compound demonstrated an IC50_{50} value of 0.66 µM. This research emphasized the compound's potential as a therapeutic agent in targeting breast cancer through VEGFR-2 inhibition and subsequent angiogenesis reduction .

Comparative Analysis Table

Cell Line IC50_{50} (µM) Selectivity Index Mechanism
A5491.48HighApoptosis induction
MCF-70.66HighVEGFR-2 inhibition
HCT1160.97ModerateCaspase activation
PC-30.33Very HighAnti-angiogenic effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitro-group reduction and coupling reactions. For example, quinoxaline intermediates (e.g., 3-methylquinoxaline) can be synthesized via condensation of o-phenylenediamine with diketones under acidic conditions. Subsequent Suzuki-Miyaura cross-coupling with 4-amino-3-nitrophenyl boronic acid derivatives is often employed. Optimization includes:

  • Temperature control (e.g., 80–100°C for coupling reactions) .
  • Catalyst selection (e.g., Pd(PPh₃)₄ for improved yield) .
  • Solvent choice (e.g., DMF or THF for solubility of aromatic intermediates) .
    • Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify aromatic protons and carbon environments, with nitro and amino groups causing distinct deshielding effects .
  • IR Spectroscopy : Detect NO₂ (1520–1350 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D structure and confirm regiochemistry of nitro/amino substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address:

  • Purity Assessment : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) and use reference compounds (e.g., known kinase inhibitors for enzymatic assays) .
  • Theoretical Modeling : Perform molecular docking to predict binding affinities and compare with experimental IC₅₀ values .

Q. What advanced strategies can elucidate the compound’s mechanism of action in pharmacological studies?

  • Methodological Answer :

  • In Vitro Studies : Use fluorescence polarization assays to measure target protein binding .
  • Metabolomic Profiling : Track metabolic stability via liver microsomes and identify metabolites via LC-MS .
  • Gene Expression Analysis : RNA sequencing (RNA-seq) can reveal downstream pathways affected by the compound .
  • In Vivo Models : Test efficacy in xenograft models (e.g., cancer) with dose-response curves and histopathological validation .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data to predict optimal functional groups .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .
  • Dynamics Simulations : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess binding stability in target pockets .

Experimental Design & Theoretical Frameworks

Q. What factorial design approaches are suitable for optimizing synthetic yield?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading, solvent ratio) in a central composite design to identify optimal conditions .
  • Taguchi Method : Use orthogonal arrays to minimize experimental runs while maximizing data robustness .

Q. How should researchers integrate theoretical frameworks into studies of this compound’s reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (e.g., via Gaussian 16) to predict sites for electrophilic/nucleophilic attack .
  • Density Functional Theory (DFT) : Simulate transition states for nitro-group reduction to guide catalyst selection .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s test for multiple comparisons) .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science (e.g., organic electronics)?

  • Methodological Answer :

  • Optoelectronic Characterization : Measure absorbance/emission spectra to assess π-conjugation extent .
  • Thin-Film Fabrication : Use spin-coating or vacuum deposition to test charge mobility in OFET devices .

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